
Tetraallylsilane
Overview
Description
Tetraallylsilane (CAS 1112-66-9, molecular formula C₁₂H₂₀Si) is an organosilicon compound featuring four allyl groups bonded to a central silicon atom . It is commercially available and widely utilized in organic synthesis, polymer chemistry, and materials science. Key applications include:
- Stereoselective Synthesis: Participation in iodine-promoted rearrangements to generate silacyclic compounds with stereogenic silicon centers .
- Material Science: Use in hyperbranched polycarbosiloxanes (hb-PCS) and aerogels, enhancing mechanical properties like Young’s modulus .
- Organic Reactions: Catalytic asymmetric additions to imines and hydrazones, achieving high diastereoselectivity .
Scientific Research Applications
Synthesis of Organosilanes
Tetraallylsilane serves as a precursor for synthesizing silicon-stereogenic organosilanes. Recent studies have demonstrated its utility in iodine-mediated rearrangement reactions, which selectively yield mono- and di-rearranged products. For instance, using one equivalent of iodine resulted in high yields of mono-rearranged products, while three equivalents favored double rearrangements. These transformations are crucial for developing silicon-containing compounds with potential applications in biology and materials science .
Polymer Chemistry
In polymer chemistry, this compound is employed as a building block for dendritic polymers. Dendrimers, which are branched macromolecules, can be synthesized using this compound as an intermediate. This application is significant due to the unique properties of dendritic structures, such as high surface area and multifunctionality, which are beneficial in drug delivery systems and nanotechnology .
Cyclopropanation Reactions
This compound has been utilized in cyclopropanation reactions, where it acts as a substrate for the formation of cyclopropane derivatives. Research indicates that this compound can undergo dichlorocyclopropanation under optimized catalytic conditions, yielding high product yields. This reaction is particularly relevant in synthesizing complex organic molecules that contain cyclopropane rings, which are important in medicinal chemistry due to their biological activity .
Material Science Applications
The compound is also explored for its potential applications in material science. This compound can be incorporated into siloxane networks, enhancing the mechanical properties and thermal stability of silicone-based materials. These materials are widely used in coatings, adhesives, and sealants due to their durability and resistance to environmental degradation .
Case Study 1: Iodine Rearrangement
A study investigated the rearrangement of this compound using iodine to synthesize silicon-stereogenic organosilanes. The research highlighted the selectivity achieved through varying iodine equivalents, demonstrating the compound's utility in creating valuable silicon-based architectures with stereogenic centers .
Case Study 2: Dendritic Polymer Synthesis
Another case study focused on the synthesis of dendritic polymers using this compound as a key intermediate. The resultant dendrimers exhibited enhanced properties suitable for applications in drug delivery systems, showcasing the compound's versatility in polymer chemistry .
Mechanism of Action
The mechanism of action of tetraallylsilane in chemical reactions involves the formation of a beta-silyl carbocation intermediate during iodine-promoted rearrangement reactions. This intermediate undergoes intramolecular allylation, leading to the formation of new carbon-carbon bonds and stereocenters. The specific molecular targets and pathways depend on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
2.1 Structural and Reactivity Comparisons
The table below highlights key differences between tetraallylsilane and structurally or functionally related compounds:
2.2 Research Findings and Key Distinctions
- Rearrangement Selectivity: this compound outperforms diallylsilanes in iodine-promoted reactions, achieving controlled mono- (72% yield) or double-rearrangement (85% yield) products. Acid-promoted methods for diallylsilanes result in statistical mixtures .
- Mechanical Properties : In aerogels, this compound enhances Young’s modulus (20–40 kPa) when combined with hydride-containing siloxanes, outperforming hyperbranched silsesquioxanes (3.6 kPa) .
- Group 14 Analogs : Compared to tetraallylgermane and tetraallylstannane, this compound exhibits superior thermal stability and reactivity due to stronger Si–C bonds .
- Synthetic Versatility: Unlike tetrachlorosilane (a non-allylated precursor), this compound enables stereoselective synthesis of silicon-stereogenic compounds .
2.3 Stability and Industrial Relevance
- Stability : this compound’s stability under controlled conditions contrasts with higher silanes (e.g., Si₄H₁₀), which dissociate at room temperature . Its susceptibility to polymerization is mitigated by iodine during rearrangements .
- Market Trends : The global silanes market, driven by electronics and coatings, grew at 4.3% CAGR (2018–2022). This compound’s niche applications in advanced materials position it for growth alongside specialty silanes .
Biological Activity
Tetraallylsilane (TAS) is a silane compound with significant potential in various biological applications, particularly in drug delivery and antimicrobial activity. This article explores the biological activity of TAS, highlighting its mechanisms, effectiveness, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its silicon atom bonded to four allyl groups. The structure can be represented as:
This configuration allows TAS to participate in various chemical reactions, including those that enhance its biological activity.
Mechanisms of Biological Activity
- Cell Penetration : TAS has shown the ability to penetrate cellular membranes effectively. This property is crucial for its use as a carrier for therapeutic agents, particularly in delivering RNA interference (RNAi) molecules across the blood-brain barrier .
- Antimicrobial Properties : Studies indicate that compounds related to TAS exhibit antimicrobial activity. The mechanism involves disrupting bacterial membranes through electrostatic interactions, which is particularly effective against Gram-negative bacteria .
- Gene Delivery : TAS derivatives have been utilized in dendrimer-based systems for gene delivery. These systems leverage the silane's ability to form stable complexes with nucleic acids, enhancing cellular uptake and therapeutic efficacy .
Antimicrobial Activity
A study evaluated the antibacterial effectiveness of dendritic structures derived from TAS against various pathogens, including Escherichia coli and Pseudomonas aeruginosa. The results demonstrated a significant reduction in bacterial viability, with effectiveness attributed to membrane disruption caused by the positively charged dendrimers .
Pathogen | Dendrimer Type | Activity |
---|---|---|
E. coli | Polycationic Dendrimers | 80% reduction in viability |
P. aeruginosa | Peptido-Dendrimers | 75% reduction in growth |
Gene Delivery Efficiency
In a gene therapy context, TAS-based dendrimers were tested for their ability to deliver siRNA targeting cancer cells. The study found that these dendrimers could achieve over 70% knockdown of target genes in vitro, demonstrating their potential as effective gene delivery vehicles .
Target Gene | Cell Type | Knockdown Efficiency |
---|---|---|
Hsp27 | Prostate Cancer Cells (PC-3) | 80% |
p24 | HIV-infected Lymphocytes | 60% |
Safety and Toxicity Profile
While TAS exhibits promising biological activities, its safety profile is crucial for clinical applications. Studies suggest that carbosilane dendrimers based on TAS are significantly less toxic than other classes of dendrimers, making them suitable candidates for therapeutic use .
Q & A
Q. What are the established synthetic routes for Tetraallylsilane (CAS 1112-66-9), and how can reaction conditions be optimized for yield and purity?
Basic Research Focus
this compound is typically synthesized via Grignard reactions or hydrosilylation of allyl derivatives. Key parameters include:
- Catalyst selection : Transition-metal catalysts (e.g., Pt or Rh) for hydrosilylation improve regioselectivity .
- Solvent and temperature : Non-polar solvents (e.g., toluene) at 60–80°C minimize side reactions like polymerization .
- Stoichiometry : A 4:1 molar ratio of allyl reagent to silicon precursor ensures complete substitution .
Optimization Strategy : Use kinetic monitoring (e.g., in situ FTIR) to track intermediate formation and adjust reaction time. Purity (>97%) is confirmed via GC-MS and elemental analysis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
Basic Research Focus
- NMR Spectroscopy : H NMR (δ 5.8–5.1 ppm for allyl protons; δ 0.6 ppm for Si-CH) confirms substitution patterns. Si NMR (δ -15 to -20 ppm) verifies tetrahedral coordination .
- FTIR : Peaks at 1640 cm (C=C stretching) and 1250 cm (Si-C) validate functional groups .
- GC-MS : Monitors purity (retention time ~8.2 min) and detects volatile byproducts .
Best Practice : Cross-validate with elemental analysis (C, H, Si) to ensure stoichiometric consistency .
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reaction systems?
Advanced Research Focus
Density Functional Theory (DFT) simulations reveal:
- Electrophilic susceptibility : The silicon center’s low electron density facilitates nucleophilic attacks, explaining its utility in cross-coupling reactions .
- Steric effects : Allyl groups create a crowded environment, limiting access to bulky reagents. Computational models (e.g., Gaussian) optimize ligand design to mitigate steric hindrance .
Methodology : Compare calculated activation energies with experimental kinetic data to validate predictive accuracy .
Q. What strategies resolve contradictions in reported catalytic activity data for this compound in polymerization reactions?
Advanced Research Focus
Discrepancies in catalytic efficiency often stem from:
- Impurity profiles : Trace metals (e.g., Fe) in commercial samples can alter reaction pathways. Purify via distillation or column chromatography .
- Reaction milieu : Solvent polarity (e.g., THF vs. hexane) impacts radical initiation rates in polymerization. Replicate studies under strictly controlled anhydrous conditions .
Triangulation : Use multiple analytical methods (e.g., DSC for polymerization kinetics and GPC for molecular weight distribution) to cross-verify results .
Q. How does steric hindrance from the four allyl groups influence this compound’s stability under ambient vs. inert conditions?
Advanced Research Focus
- Oxidative stability : Allyl groups undergo slow oxidation in air, forming siloxanes. Accelerated aging tests (40°C, 75% RH) quantify degradation rates via H NMR .
- Thermal stability : TGA shows decomposition >200°C, with mass loss correlating to allyl group cleavage. Inert atmospheres (N) extend shelf life .
Mitigation : Storage under argon with molecular sieves minimizes hydrolysis .
Q. What methodologies validate the ecological impact of this compound degradation byproducts?
Advanced Research Focus
- Persistency assays : OECD 301F tests measure biodegradability in aqueous systems. Low degradation rates (<20% in 28 days) suggest environmental persistence .
- Toxicity profiling : Daphnia magna acute toxicity tests (EC) identify hazardous byproducts (e.g., allyl alcohols) .
Reporting : Align data with REACH guidelines to ensure regulatory compliance .
Q. How can isotopic labeling (e.g., 13^{13}13C or 29^{29}29Si) track this compound’s metabolic pathways in biomedical applications?
Advanced Research Focus
- Tracer studies : Si-labeled this compound, synthesized via isotope-enriched precursors, monitors biodistribution in vitro using MRI or mass spectrometry .
- Metabolite identification : LC-HRMS detects labeled silanols and allyl oxidation products in cell cultures .
Ethical Note : Adhere to institutional biosafety protocols for handling labeled compounds .
Properties
IUPAC Name |
tetrakis(prop-2-enyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H,1-4,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRQMTFHUVDMIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CC=C)(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340557 | |
Record name | Tetraallylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-66-9 | |
Record name | Tetraallylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1112-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.